Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate
CAS No.:
Cat. No.: VC11178608
Molecular Formula: C18H15ClN2O3
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15ClN2O3 |
|---|---|
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | methyl 3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanoate |
| Standard InChI | InChI=1S/C18H15ClN2O3/c1-24-16(22)10-11-21-18(23)15-5-3-2-4-14(15)17(20-21)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 |
| Standard InChI Key | LEUYXBWPKGKHSA-UHFFFAOYSA-N |
| SMILES | COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
| Canonical SMILES | COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Introduction
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate is a synthetic compound belonging to the class of phthalazines. Phthalazines are characterized by a bicyclic structure containing two nitrogen atoms. This specific compound features a methyl ester functional group, a chlorophenyl substituent, and an oxophthalazin moiety, which contribute to its potential biological activities.
Synthesis
The synthesis of Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate typically involves several steps, although detailed synthesis protocols are not readily available in the provided sources. Generally, compounds in this class are synthesized through multi-step reactions involving the formation of the phthalazine ring and subsequent modification with chlorophenyl and ester groups.
Potential Applications
Phthalazine derivatives have been studied for various biological activities, including potential roles in medicinal chemistry. The specific applications of Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate would depend on its pharmacokinetic properties and mechanism of action, which are not extensively documented in the available literature.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate | Chlorophenyl, methyl ester | Potential in medicinal chemistry |
| N-(3-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide | Acetamide group | Potential analgesic properties |
| N-(3-Chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide | Amide linkage | Different pharmacological profiles |
| 4-(4-Fluoro-3-piperazine-1-carbonyl)benzylphthalazin-1(2H)-one | Piperazine ring | Enhanced CNS activity |
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Benzoic acid moiety | Potential use in anti-inflammatory therapies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume